molecular formula C12H13ClO2S B15326532 1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride

1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B15326532
M. Wt: 256.75 g/mol
InChI Key: GJEWBNUASRIBHZ-UHFFFAOYSA-N
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Description

1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring substituted with a phenyl group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropyl derivatives with sulfonyl chloride reagents. One common method includes the reaction of 2-phenylcyclopropyl bromide with cyclopropane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various substitution reactions. The phenyl group provides additional stability and influences the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Phenylcyclopropyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both a phenyl group and a cyclopropyl group, which confer specific reactivity and stability. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C12H13ClO2S

Molecular Weight

256.75 g/mol

IUPAC Name

1-(2-phenylcyclopropyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C12H13ClO2S/c13-16(14,15)12(6-7-12)11-8-10(11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

GJEWBNUASRIBHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2CC2C3=CC=CC=C3)S(=O)(=O)Cl

Origin of Product

United States

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